Lipophilicity Differential: XLogP3 4.8 vs. LogP 4.04 for the De-fluorinated Analog
The target compound exhibits a computed XLogP3 of 4.8, compared with a measured/estimated LogP of 4.04 for the direct non-fluorinated analog (1-[trifluoromethyl]cyclopentyl)benzene . This ΔLogP of approximately +0.76 units translates to a ~5.8-fold increase in octanol/water partition coefficient at equilibrium, driven by the additional ortho-fluoro substituent on the aromatic ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | (1-[Trifluoromethyl]cyclopentyl)benzene: LogP = 4.04 |
| Quantified Difference | ΔLogP ≈ +0.76 (approximately 5.8-fold increase in partition coefficient) |
| Conditions | Computed XLogP3 (target) vs. experimental/estimated LogP (comparator); both at 25 °C |
Why This Matters
Lipophilicity governs membrane permeability, plasma protein binding, and metabolic clearance; a ΔLogP of 0.76 can shift a compound between adjacent Lipinski compliance categories and materially impacts both biological assay interpretation and chromatographic purification protocols.
